molecular formula C21H22F6N2O B11571308 1-benzyl-2-ethyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-benzyl-2-ethyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11571308
M. Wt: 432.4 g/mol
InChI Key: CVNSDCUVIPKMIJ-UHFFFAOYSA-N
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Description

1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound belonging to the quinazolinone family This compound is characterized by its unique structure, which includes multiple functional groups such as benzyl, ethyl, dimethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and ethyl derivatives with a quinazolinone precursor under controlled conditions. The reaction may require catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Purification techniques, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more saturated analogs.

Scientific Research Applications

1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.

    Pathways: Cellular signaling pathways that are affected by the compound’s presence, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
  • 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-OCTAHYDROQUINAZOLIN-5-ONE

Uniqueness: The uniqueness of 1-BENZYL-2-ETHYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties, such as stability, reactivity, and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C21H22F6N2O

Molecular Weight

432.4 g/mol

IUPAC Name

1-benzyl-2-ethyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C21H22F6N2O/c1-4-16-28-19(20(22,23)24,21(25,26)27)17-14(10-18(2,3)11-15(17)30)29(16)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3

InChI Key

CVNSDCUVIPKMIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C2=C(N1CC3=CC=CC=C3)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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